molecular formula C22H43N3O12 B11929415 Azido-PEG10-CH2COOH

Azido-PEG10-CH2COOH

Cat. No.: B11929415
M. Wt: 541.6 g/mol
InChI Key: RWCKTHQYBUDYBM-UHFFFAOYSA-N
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Description

Azido-PEG10-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG10-CH2COOH is synthesized through a series of reactions involving polyethylene glycol (PEG) and azide functionalization. The general synthetic route involves the following steps:

    Activation of PEG: PEG is first activated by converting it into a PEG-tosylate intermediate.

    Azide Substitution: The tosylate group is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Carboxylation: The terminal hydroxyl group of PEG is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or sodium periodate (NaIO4)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of PEG are activated using tosyl chloride in the presence of a base like pyridine.

    Azide Substitution: The activated PEG is then reacted with sodium azide in a large reactor.

    Oxidation: The terminal hydroxyl groups are oxidized to carboxylic acids using industrial oxidizing agents under controlled conditions

Chemical Reactions Analysis

Types of Reactions

Azido-PEG10-CH2COOH undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) to form triazoles.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes like DBCO or BCN without the need for a catalyst.

    Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions.

    Strained Alkynes: Used in SPAAC reactions.

    Activators (EDC, DCC): Used for amide bond formation

Major Products Formed

    Triazoles: Formed from Click Chemistry reactions.

    Amides: Formed from reactions with primary amines

Scientific Research Applications

Azido-PEG10-CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface modifications

Mechanism of Action

Azido-PEG10-CH2COOH exerts its effects through the following mechanisms:

    Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of various molecules.

    Amide Bond Formation: The terminal carboxylic acid reacts with primary amines to form stable amide bonds, enabling the attachment of biomolecules or drugs

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG1-CH2COOH
  • Azido-PEG2-CH2COOH
  • Azido-PEG4-CH2COOH
  • Azido-PEG8-CH2COOH

Uniqueness

Azido-PEG10-CH2COOH stands out due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Properties

Molecular Formula

C22H43N3O12

Molecular Weight

541.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27)

InChI Key

RWCKTHQYBUDYBM-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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